

A Comprehensive Technical Guide to the Physical Properties of 2-Cyclopentylacetaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopentylacetaldehyde

Cat. No.: B041589

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylacetaldehyde, a significant aldehyde in organic synthesis, serves as a versatile building block in the creation of more complex molecular architectures. Its unique structural features, comprising a reactive aldehyde functionality and a cyclopentyl ring, make it a valuable intermediate in the pharmaceutical and fragrance industries. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the accurate characterization of its derivatives. This guide provides an in-depth analysis of the core physical characteristics of **2-Cyclopentylacetaldehyde**, supported by experimental methodologies and safety protocols, to empower researchers in their scientific endeavors.

Molecular and Chemical Identity

2-Cyclopentylacetaldehyde is systematically named and identified by several key descriptors that are crucial for its unambiguous identification in chemical databases and regulatory documents.

- IUPAC Name: **2-cyclopentylacetaldehyde**[1]
- CAS Number: 5623-81-4[1]

- Molecular Formula: C₇H₁₂O[1]
- Molecular Weight: 112.17 g/mol [1]
- Canonical SMILES: C1CCC(C1)CC=O[1]
- InChIKey: CEUXIAUEIGSQSZ-UHFFFAOYSA-N[1]

The structure of **2-Cyclopentylacetaldehyde**, characterized by a cyclopentyl group attached to an acetaldehyde moiety, is fundamental to its physical and chemical behavior.

Caption: Chemical structure of **2-Cyclopentylacetaldehyde**.

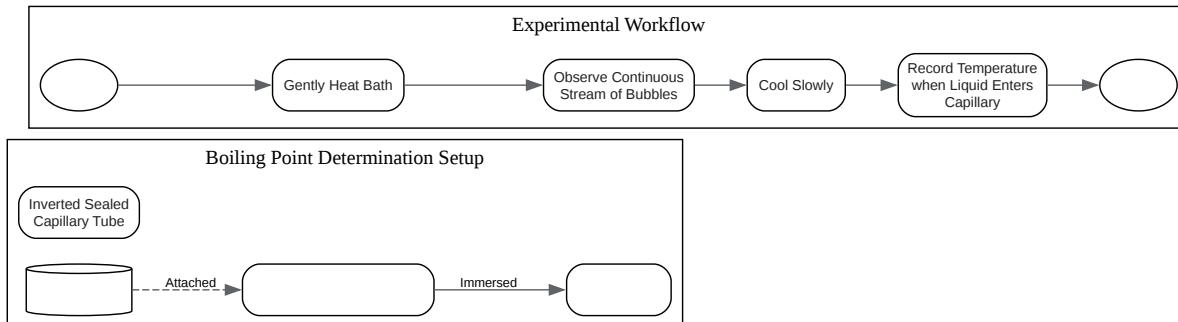
Core Physical Properties: A Quantitative Overview

The physical state and bulk properties of **2-Cyclopentylacetaldehyde** are summarized in the table below. These parameters are essential for process design, reaction scale-up, and purification procedures.

Physical Property	Value	Source(s)
Appearance	Colorless oily liquid	[2]
Boiling Point	156 - 165.3 °C at 760 mmHg	[2][3][4]
Density	0.907 g/cm ³	[3][4]
Refractive Index	1.440	[3]
Melting Point	Not applicable (liquid at room temperature)	[5]
Flash Point	44.9 °C	[3]

In-Depth Analysis of Physical Properties and Their Determination

A deeper understanding of the physical properties of **2-Cyclopentylacetaldehyde** requires an appreciation of the experimental techniques used for their measurement. The causality behind


the observed values lies in the molecule's structure and intermolecular forces.

Boiling Point: A Measure of Volatility

The boiling point of a liquid is a critical indicator of its volatility and is dependent on the strength of its intermolecular forces. For **2-Cyclopentylacetaldehyde**, the presence of a polar carbonyl group leads to dipole-dipole interactions, resulting in a moderate boiling point.

This method is suitable for small sample volumes and provides a reliable boiling point measurement.[\[6\]](#)

- Preparation: Seal one end of a capillary tube using a flame.
- Sample Introduction: Place a small amount of **2-Cyclopentylacetaldehyde** into a small test tube or a fusion tube.
- Assembly: Invert the sealed capillary tube and place it into the sample. Attach the test tube to a thermometer.
- Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) and heat gently.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Density: Mass per Unit Volume

Density is an intrinsic property that relates the mass of a substance to the volume it occupies. It is influenced by temperature, with density generally decreasing as temperature increases.

A pycnometer, or specific gravity bottle, is a flask with a precise volume used for accurate density measurements of liquids.

- Calibration: Clean, dry, and weigh the empty pycnometer (m_1).
- Fill with Water: Fill the pycnometer with deionized water of a known temperature and weigh it (m_2). The volume of the pycnometer can be calculated using the density of water at that temperature.
- Sample Measurement: Empty and dry the pycnometer. Fill it with **2-Cyclopentylacetaldehyde** and weigh it (m_3).
- Calculation: The density (ρ) of the sample is calculated using the formula: $\rho_{\text{sample}} = (m_3 - m_1) / ((m_2 - m_1) / \rho_{\text{water}})$

Refractive Index: The Bending of Light

The refractive index is a dimensionless number that describes how fast light travels through a material.^[8] It is a valuable tool for identifying and assessing the purity of liquid samples.

The Abbe refractometer is a common laboratory instrument for measuring the refractive index of liquids.^[9]

- Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Sample Application: Place a few drops of **2-Cyclopentylacetaldehyde** onto the prism of the refractometer.
- Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature.
- Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.

Spectroscopic Characterization

While experimentally obtained spectra for **2-Cyclopentylacetaldehyde** are not widely published, predicted spectral data provides valuable insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (CHO) at a downfield chemical shift (around 9-10 ppm). The protons on the cyclopentyl ring and the adjacent methylene group (CH₂) would appear in the upfield region (typically 1-3 ppm).
- ¹³C NMR: The carbon NMR spectrum will feature a distinct peak for the carbonyl carbon (C=O) in the downfield region (around 200 ppm). The carbons of the cyclopentyl ring and the methylene group will resonate at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Cyclopentylacetaldehyde** is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the range of 1720-1740 cm⁻¹.^[10] A characteristic C-H stretching vibration for the aldehyde proton is also expected around 2720 cm⁻¹ and 2820 cm⁻¹.^[11]

Mass Spectrometry

In mass spectrometry, **2-Cyclopentylacetaldehyde** is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for aldehydes include the loss of the aldehyde proton and alpha-cleavage.

Solubility Profile

Based on the general principles of "like dissolves like," **2-Cyclopentylacetaldehyde**, with its polar aldehyde group and nonpolar cyclopentyl ring, is expected to be soluble in a wide range of common organic solvents such as ethanol, diethyl ether, acetone, and toluene.^[12] Its solubility in water is likely to be limited due to the relatively large nonpolar hydrocarbon portion of the molecule.

Safety and Handling

2-Cyclopentylacetaldehyde is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.^[1]

- GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[1]

Handling Precautions:

- Work in a well-ventilated area, preferably under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Keep away from heat, sparks, and open flames.

- Ground and bond containers when transferring material to prevent static discharge.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of **2-Cyclopentylacetaldehyde**. By understanding its molecular identity, quantitative physical data, and the experimental methodologies for their determination, researchers and professionals in drug development can confidently and safely utilize this important chemical intermediate. The provided safety information underscores the importance of proper handling procedures to ensure a safe laboratory environment.

References

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- National Center for Biotechnology Information. (n.d.). **2-Cyclopentylacetaldehyde**. PubChem.
- ChemSynthesis. (2025, May 20). cyclopentylacetaldehyde - 5623-81-4, C7H12O, density, melting point, boiling point, structural formula, synthesis.
- American Elements. (n.d.). **2-cyclopentylacetaldehyde** | CAS 5623-81-4.
- AIP Publishing. (2017, December 8). Simple method to measure the refractive index of liquid with graduated cylinder and beaker.
- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- JoVE. (2020, March 26). Video: Boiling Points - Concept.
- UTSC. (n.d.). Refractive Index Theory. Chemistry Online.
- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
- Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Cyclopentylacetaldehyde | C7H12O | CID 12489866 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentyl Acetaldehyde | 5623-81-4 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. americanelements.com [americanelements.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. pubs.aip.org [pubs.aip.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cas 5623-81-4|| where to buy 2-cyclopentylacetaldehyde [chemenu.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 2-Cyclopentylacetaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041589#physical-properties-of-2-cyclopentylacetaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com